molecular formula C16H11N3OS B2649864 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide CAS No. 320421-53-2

3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide

Cat. No.: B2649864
CAS No.: 320421-53-2
M. Wt: 293.34
InChI Key: CGQXVNYEOSUBHA-UHFFFAOYSA-N
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Description

3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is a chemical compound with the molecular formula C16H11N3OS. It is known for its unique structure, which includes two cyano groups and a methylsulfanyl group attached to a benzamide core.

Preparation Methods

The synthesis of 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Industrial production methods may involve more scalable processes, such as solvent-free reactions or the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are important in the development of new materials and catalysts.

    Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The cyano groups and the benzamide core play crucial roles in binding to enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

3-cyano-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide can be compared with other cyanoacetamide derivatives:

Properties

IUPAC Name

3-cyano-N-(3-cyano-4-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-21-15-6-5-14(8-13(15)10-18)19-16(20)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQXVNYEOSUBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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